molecular formula C10H12N2OS B5508465 4-(methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile CAS No. 30820-93-0

4-(methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B5508465
CAS No.: 30820-93-0
M. Wt: 208.28 g/mol
InChI Key: XWHQWSQKBRPJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a methoxymethyl group at the 4-position, a methyl group at the 6-position, a methylsulfanyl group at the 2-position, and a carbonitrile group at the 3-position of the pyridine ring

Properties

IUPAC Name

4-(methoxymethyl)-6-methyl-2-methylsulfanylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-4-8(6-13-2)9(5-11)10(12-7)14-3/h4H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHQWSQKBRPJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172542
Record name 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30820-93-0
Record name 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30820-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methoxymethyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-cyanopyridine with methoxymethyl chloride and sodium hydride in an aprotic solvent such as dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the desired compound.

Another approach involves the use of a palladium-catalyzed cross-coupling reaction. In this method, 2-bromo-3-cyanopyridine is reacted with methoxymethyl boronic acid and a palladium catalyst in the presence of a base such as potassium carbonate. The reaction is conducted under an inert atmosphere, and the desired product is obtained after purification.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and scalable production. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and tetrahydrofuran.

    Substitution: Sodium hydride, methoxymethyl chloride, dimethylformamide, and potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-2-methylsulfanyl-6-methylpyridine-3-carbonitrile
  • 4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
  • 4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carboxylic acid

Uniqueness

4-(Methoxymethyl)-6-methyl-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and potential applications. The presence of the methoxymethyl, methylsulfanyl, and carbonitrile groups in the pyridine ring allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.